Thioxacillin Potassium Salt
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,5R,6R)-3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbothioic S-acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-9-11(12(21-26-9)10-7-5-4-6-8-10)15(23)20-13-16(24)22-14(18(25)27)19(2,3)28-17(13)22/h4-8,13-14,17H,1-3H3,(H,20,23)(H,25,27)/t13-,14+,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJLMBMEWYXMIA-JKIFEVAISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5053-35-0 | |
| Record name | Thiooxacillin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005053350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | THIOOXACILLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FXQ27L5LR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Pathways and Advanced Chemical Synthesis of Thioxacillin Potassium Salt
Retrosynthetic Analysis of Thioxacillin Potassium Salt
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves the deconstruction of a target molecule into simpler, commercially available starting materials. nih.gov This process allows for the logical planning of a synthetic route. news-medical.netjst.go.jp
The retrosynthetic analysis of this compound begins with the disconnection of the ionic bond between the potassium cation and the thiocarboxylate anion, leading to the precursor, Thioxacillin Acid. The next key disconnection is the amide bond, which links the β-lactam core to the isoxazole (B147169) side chain. This is a common strategy in penicillin synthesis. rsc.org This step yields two primary precursors: the thio-analogue of 6-aminopenicillanic acid (6-APA) and 5-methyl-3-phenylisoxazole-4-carbonyl chloride. The thio-analogue of 6-APA can be retrosynthetically derived from 6-aminopenicillanic acid itself, a readily available starting material produced by fermentation. news-medical.netmicrobenotes.com The isoxazole acyl chloride can be disconnected to the corresponding carboxylic acid, which in turn can be synthesized from simpler precursors.
This analysis provides a strategic roadmap for the forward synthesis, highlighting the key bond-forming reactions required to construct the target molecule.
Precursor Identification and Synthesis Strategies
The forward synthesis, guided by the retrosynthetic analysis, involves the step-wise construction of the Thioxacillin molecule followed by salt formation.
The synthesis of the free thioacid form of Thioxacillin is a multi-step process involving the preparation of key precursors and their subsequent coupling.
The first essential precursor is 6-aminopenicillanic acid (6-APA) , which forms the characteristic β-lactam/thiazolidine (B150603) bicyclic core of penicillins. microbenotes.com 6-APA is typically produced on an industrial scale via the enzymatic cleavage of Penicillin G or Penicillin V, which are obtained from fermentation cultures of the fungus Penicillium chrysogenum. microbenotes.comtandfonline.com
The second precursor is the acylating agent, 5-methyl-3-phenylisoxazole-4-carbonyl chloride . Its synthesis begins with the condensation of benzohydroxamoyl chloride with ethyl acetoacetate (B1235776) to form ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. rsc.org Saponification of the ester yields 5-methyl-3-phenylisoxazole-4-carboxylic acid, which is then converted to the highly reactive acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. rsc.org
With both precursors in hand, the next step is the acylation of 6-APA . The amino group of 6-APA is coupled with 5-methyl-3-phenylisoxazole-4-carbonyl chloride. google.comnih.gov This reaction is typically carried out in a two-phase system of water and an organic solvent like ethyl acetate, at a controlled pH. google.com This reaction forms Oxacillin (B1211168).
The final and most defining step in the synthesis of the intermediate is the thionation of the carboxylic acid . The carboxylic acid moiety of the newly formed Oxacillin is converted into a thioacid. A common and effective method for this transformation is the use of Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). nih.govresearchgate.net This reagent is widely used for the conversion of carbonyl groups to their thiocarbonyl counterparts. nih.gov The reaction involves treating the carboxylic acid with Lawesson's Reagent in an anhydrous solvent, which selectively replaces the hydroxyl group of the carboxylic acid with a thiol group, yielding Thioxacillin Acid.
| Step | Reaction | Key Reagents | Product |
| 1 | Synthesis of Isoxazole Acyl Chloride | Ethyl acetoacetate, Benzohydroxamoyl chloride, NaOH, Thionyl chloride | 5-methyl-3-phenylisoxazole-4-carbonyl chloride |
| 2 | Acylation of 6-APA | 6-Aminopenicillanic acid, 5-methyl-3-phenylisoxazole-4-carbonyl chloride | Oxacillin |
| 3 | Thionation | Oxacillin, Lawesson's Reagent | Thioxacillin Acid |
The final step in the synthesis is the formation of the potassium salt to enhance stability and water solubility. This is a straightforward acid-base neutralization reaction. The synthesized Thioxacillin Acid is dissolved in a suitable organic solvent, such as ethanol (B145695) or isopropanol, and treated with a stoichiometric amount of a potassium base. google.com Common bases for this purpose include potassium hydroxide (B78521) (KOH) or potassium bicarbonate (KHCO₃). The reaction yields the this compound, which can then be isolated by precipitation or crystallization. nih.gov The stability of the resulting salt is generally greater than that of the free thioacid, which can be prone to oxidation and hydrolysis. nih.gov
| Reaction | Reactants | Product |
| Salt Formation | Thioxacillin Acid, Potassium Hydroxide (KOH) | This compound |
Synthesis of Thioxacillin Intermediate (Thioxacillin Acid)
Optimization of Synthetic Methodologies for Enhanced Yield and Purity
To render the synthesis of this compound efficient and viable, optimization of the reaction conditions is crucial. This involves the application of catalysis and stereoselective control.
Catalysis can be employed to enhance reaction rates, improve selectivity, and allow for milder reaction conditions, which is particularly important for sensitive molecules like β-lactams. nih.gov
For the key acylation step, enzymatic catalysis presents a green and highly selective alternative to traditional chemical methods. Penicillin G acylase is an enzyme that can catalyze the acylation of 6-APA with high efficiency and under mild aqueous conditions. tandfonline.comnih.govgoogle.com The use of an immobilized penicillin acylase could facilitate catalyst recovery and reuse, further improving the economic and environmental profile of the synthesis.
In the thionation step, while Lawesson's reagent is effective, the reaction can sometimes require elevated temperatures and produce phosphorus-containing byproducts. Research into catalytic thionation methods could provide milder and cleaner alternatives.
| Synthetic Step | Potential Catalytic Approach | Rationale |
| Acylation of 6-APA | Immobilized Penicillin G Acylase | High selectivity, mild reaction conditions, catalyst reusability. nih.govgoogle.com |
| Thionation | Lewis Acid or Transition Metal Catalysis | Potentially lower reaction temperatures and cleaner reaction profiles. |
Thioxacillin possesses multiple chiral centers, and its biological activity is expected to be highly dependent on its stereochemistry. The β-lactam core itself contains three contiguous stereocenters. Therefore, controlling the stereochemical outcome of the synthesis is paramount. rsc.org
The primary source of chirality in this proposed synthesis is the starting material, 6-aminopenicillanic acid, which is produced enantiopurely through fermentation. microbenotes.com This is an example of using a chiral pool starting material to control the stereochemistry of the final product.
However, subsequent reaction steps must be carefully controlled to avoid epimerization (loss of stereochemical integrity), particularly at the carbon atom adjacent to the carbonyl group of the β-lactam ring. The use of non-nucleophilic bases and low temperatures during acylation and subsequent steps is critical. nih.gov
Modern stereoselective methods, such as the use of chiral catalysts or auxiliaries , are often employed in β-lactam synthesis to set specific stereocenters. rsc.orgcapes.gov.br While the core stereochemistry is set by 6-APA in this case, any modifications or alternative synthetic routes would need to rigorously address stereocontrol to ensure the formation of the single, desired diastereomer. For instance, in a total synthesis approach that does not start from 6-APA, the Staudinger ketene-imine cycloaddition is a classic method for forming the β-lactam ring, and modern variants of this reaction utilize chiral catalysts to achieve high enantioselectivity. nih.govencyclopedia.pub
Catalysis in this compound Synthesis
Green Chemistry Principles in this compound Production
The production of semisynthetic penicillins, including this compound, has traditionally involved chemical processes that are often associated with the use of hazardous reagents and the generation of significant waste. In response to growing environmental concerns, the pharmaceutical industry is increasingly adopting green chemistry principles to develop more sustainable and efficient manufacturing processes. nih.govnih.gov The application of these principles to the synthesis of this compound aims to minimize the environmental footprint while maintaining product quality and economic viability.
The core of green chemistry is articulated through twelve principles, several of which are particularly relevant to the production of β-lactam antibiotics. nih.gov These include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, employing safer solvents, designing for energy efficiency, and utilizing catalysis. nih.gov
A pivotal development in the green synthesis of penicillins is the use of enzymatic catalysis. nih.gov The enzyme penicillin G acylase (PGA) plays a crucial role in the production of the key intermediate, 6-aminopenicillanic acid (6-APA). ontosight.aitandfonline.com Traditionally, the cleavage of the acyl side chain from Penicillin G to yield 6-APA was a chemically intensive process. acs.org The enzymatic route, which operates in water at ambient temperature and pressure, represents a significantly greener alternative to the conventional chemical method that often requires very low temperatures and the use of toxic chemicals. nih.govacs.org
The synthesis of isoxazolyl penicillins like Thioxacillin involves the acylation of the 6-APA nucleus. biorxiv.orgbiorxiv.org Green approaches to this step focus on minimizing the use of protecting groups and employing more environmentally benign reagents and solvents. nih.gov
Research Findings on Greener Synthesis of β-Lactam Antibiotics:
Several strategies have been investigated to make the production of β-lactam antibiotics more sustainable:
Enzymatic Synthesis: The use of immobilized penicillin G acylase for the production of 6-APA is a well-established industrial example of green chemistry. nih.govontosight.ai Research continues to explore new enzymes and improve the stability and reusability of existing ones to enhance efficiency. ontosight.aikeaipublishing.com The direct enzymatic synthesis of the final antibiotic by acylating 6-APA with a suitable acyl donor is also an area of active research, aiming to reduce the number of steps and waste generated. nih.govresearchgate.net
Safer Solvents: A significant portion of the waste generated in pharmaceutical manufacturing comes from solvents. nih.gov Green chemistry encourages the use of safer solvents like water or supercritical fluids, or even solvent-free reaction conditions. nih.gov In the context of penicillin synthesis, moving from traditional organic solvents to aqueous systems for enzymatic reactions is a major step forward. acs.orgkeaipublishing.com
Atom Economy: This principle aims to maximize the incorporation of all materials used in the process into the final product. acs.org Addition reactions, which are common in some synthetic steps, are inherently more atom-economical than substitution or elimination reactions. The design of synthetic routes that minimize the use of protecting groups and stoichiometric reagents contributes to a higher atom economy. nih.govjk-sci.com
Continuous Manufacturing: Continuous reactive crystallization processes are being explored for the production of high-volume β-lactam antibiotics. acs.org These processes can offer improved efficiency, better control over reaction parameters, and a smaller environmental footprint compared to traditional batch processes.
The table below summarizes the comparison between traditional chemical synthesis and greener enzymatic approaches for key steps in penicillin production.
| Step | Traditional Chemical Method | Greener Enzymatic Method | Green Chemistry Principles Applied |
| 6-APA Production | Hydrolysis of Penicillin G using harsh chemicals and low temperatures. | Enzymatic hydrolysis using Penicillin G Acylase in water at ambient conditions. nih.govacs.org | Catalysis, Safer Solvents, Energy Efficiency, Waste Prevention. nih.govacs.org |
| Acylation of 6-APA | Use of protecting groups and hazardous coupling agents in organic solvents. | Direct enzymatic acylation or use of activated acyl donors in greener solvents. nih.govresearchgate.net | Atom Economy, Reduce Derivatives, Safer Solvents. nih.gov |
| Overall Process | Multi-step batch processes with significant waste generation (high E-factor). nih.gov | Fewer steps, potential for continuous processing, and lower waste generation. acs.org | All principles, leading to a more sustainable process. |
This table provides a generalized comparison. Specific process parameters can vary.
The next table outlines some of the key green chemistry principles and their application in the context of this compound production.
| Principle | Application in this compound Production |
| Catalysis | The use of enzymes like Penicillin G Acylase is superior to stoichiometric reagents. nih.govontosight.ai |
| Safer Solvents & Auxiliaries | Replacing volatile organic solvents with water for enzymatic steps significantly reduces environmental impact. nih.govkeaipublishing.com |
| Atom Economy | Designing synthetic pathways that maximize the incorporation of reactant atoms into the final product, minimizing by-products. nih.gov |
| Reduce Derivatives | Enzymatic synthesis can avoid the need for protecting and deprotecting functional groups, which simplifies the process and reduces waste. nih.gov |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure, as is often possible with enzymatic processes, reduces energy consumption. nih.gov |
By integrating these green chemistry principles, the manufacturing process for this compound can be made more environmentally sustainable, aligning with the broader goals of the pharmaceutical industry to reduce its ecological impact.
Advanced Structural Elucidation and Conformational Analysis of Thioxacillin Potassium Salt
Spectroscopic Characterization Techniques
Spectroscopic techniques are fundamental to determining the molecular structure of a compound like Thioxacillin Potassium Salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. google.comresearchgate.netorganicchemistrydata.org ¹H NMR would reveal the number of different types of protons, their connectivity through spin-spin coupling, and their chemical environment. oregonstate.edupitt.edu ¹³C NMR would provide information on the number and types of carbon atoms present. hmdb.cahmdb.ca Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, would be essential to establish the complete bonding network and relative stereochemistry of the molecule. researchgate.net However, no published spectra or chemical shift data for this compound could be located.
High-Resolution Mass Spectrometry (HRMS)
HRMS is used to determine the precise molecular weight and elemental composition of a compound. scirp.orgeuropa.eu By measuring the mass-to-charge ratio with high accuracy, the molecular formula can be confirmed. wikipedia.org Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide valuable information about the different structural components of the molecule. acdlabs.com Specific HRMS data for this compound, which would be critical for its identification and structural confirmation, is not currently available in the scientific literature.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. uomustansiriyah.edu.iqrsc.org For this compound, these techniques would be expected to identify key functional groups such as the β-lactam ring, amide, carboxylic acid salt, and the thio-substituted side chain. nih.govnih.govnasa.gov While general vibrational modes for penicillins are known, specific peak assignments for this compound are not documented. mdpi.commetrohm.comresearchgate.net
Vibrational and Electronic Spectroscopy
A detailed analysis of the vibrational and electronic spectra would provide insight into the bonding and electronic structure of this compound. researchgate.netjocpr.com This would involve a deeper interpretation of the IR and Raman spectra, potentially supported by computational modeling, to understand the molecule's conformational flexibility and electronic transitions. researchgate.netimperial.ac.uk Such studies for this specific compound have not been published.
X-ray Crystallography of this compound Single Crystals
Crystal Growth and Optimization
A prerequisite for X-ray crystallography is the successful growth of high-quality single crystals. nih.gov This process involves optimizing conditions such as solvent system, temperature, and concentration. google.commdpi.com Various techniques, including slow evaporation, could be employed. researchgate.net There are no published reports detailing the successful crystallization of this compound.
Determination of Unit Cell Parameters and Space Group
The precise three-dimensional arrangement of molecules in a crystalline solid is fundamental to understanding its physical and chemical properties. This is determined experimentally using single-crystal X-ray diffraction. For this compound, this analysis would yield the unit cell parameters and the space group. The unit cell is the basic repeating block of the crystal lattice, defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). The space group describes the symmetry operations (like rotations and translations) that relate the molecules within the unit cell.
Although specific data for this compound is not publicly available, crystallographic studies on analogous compounds, such as potassium benzylpenicillin, have been successfully performed. For example, the crystal structure of potassium benzylpenicillin was determined to belong to a specific space group with defined unit cell dimensions, which allowed for the detailed mapping of its atomic coordinates. iucr.org A similar investigation on this compound would provide the foundational data for all further structural analysis.
Table 1: Illustrative Unit Cell Parameters for a Hypothetical this compound Crystal
| Parameter | Value |
| a (Å) | Value not available |
| b (Å) | Value not available |
| c (Å) | Value not available |
| α (°) | Value not available |
| β (°) | Value not available |
| γ (°) | Value not available |
| Space Group | Symbol not available |
| Crystal System | System not available |
Note: The table above is a template. Specific experimental data for this compound is not available in published literature.
Elucidation of Molecular Conformation and Packing Arrangements
Once the unit cell and space group are known, the precise three-dimensional shape (conformation) of the Thioxacillin molecule and the potassium ion, as well as their arrangement within the crystal lattice (packing), can be elucidated. This involves determining the bond lengths, bond angles, and torsion angles of the molecule. For penicillins, the conformation of the fused β-lactam and thiazolidine (B150603) rings is of particular interest as it is crucial for their biological activity.
In related structures like potassium benzylpenicillin, X-ray analysis has revealed that the thiazolidine ring adopts a conformation where four of its atoms are nearly coplanar, with the fifth atom displaced from this plane. iucr.org The analysis would also describe how the molecules pack together in the crystal, for instance, forming layers or more complex three-dimensional networks, and the coordination environment of the potassium ion, detailing its interactions with neighboring molecules.
Analysis of Hydrogen Bonding Networks and Intermolecular Interactions
Non-covalent interactions, particularly hydrogen bonds, play a critical role in stabilizing the crystal structure and influencing properties like solubility and stability. A detailed crystallographic analysis of this compound would map out the network of these interactions. This would involve identifying hydrogen bond donors (such as N-H or O-H groups) and acceptors (like carbonyl oxygen or carboxylate oxygen atoms) and measuring the distances and angles of these bonds.
These networks can connect the Thioxacillin anions and the potassium cations into a cohesive, three-dimensional structure. researchgate.net The analysis would also include other significant intermolecular forces, such as ion-dipole interactions between the potassium ion and polar groups on the Thioxacillin molecule, and van der Waals forces. Understanding this intricate network of interactions is essential for explaining the macroscopic properties of the crystalline salt. medkoo.comrcsb.org
Computational Chemistry Approaches to Structural Prediction
In the absence of experimental data, or to complement it, computational chemistry methods are powerful tools for investigating molecular structure and dynamics.
Density Functional Theory (DFT) for Geometry Optimization
These theoretical calculations can be compared with experimental data if available, or can provide valuable insights into the molecule's intrinsic structural preferences. DFT can also be used to analyze vibrational frequencies (corresponding to IR and Raman spectra) and other electronic properties. Studies on related molecules, such as paracetamol hydrochloride monohydrate salt, have demonstrated how DFT can be used to understand hydrogen bonding patterns and their effects on molecular geometry. mdpi.com
Table 2: Illustrative Theoretically-Predicted vs. Experimental Bond Lengths
| Bond | DFT Predicted Length (Å) | Experimental Length (Å) |
| β-lactam C=O | Value not available | Value not available |
| Thiazolidine S-C | Value not available | Value not available |
| Amide C-N | Value not available | Value not available |
Note: The table above is a template. Specific computational or experimental data for this compound is not available in published literature.
Molecular Dynamics Simulations for Conformational Space Exploration
While DFT can find the most stable conformation, Molecular Dynamics (MD) simulations can explore the dynamic behavior of a molecule over time. An MD simulation of this compound, typically in a solvent like water, would model the movements of every atom based on a force field that approximates the interatomic forces.
Mechanistic Investigations of Biochemical and Molecular Interactions of Thioxacillin Potassium Salt Non Clinical
Enzyme Inhibition Kinetics and Mechanism (e.g., β-Lactamases, Penicillin-Binding Proteins)
β-Lactam antibiotics exert their effects by interfering with enzymes crucial for bacterial cell wall synthesis. urology-textbook.comwikipedia.org Their primary targets are Penicillin-Binding Proteins (PBPs), which are bacterial transpeptidases. wikipedia.orgnih.gov Additionally, the efficacy of β-lactam antibiotics can be compromised by β-lactamase enzymes, which hydrolyze the β-lactam ring, rendering the antibiotic inactive. wikipedia.org
No specific in vitro inhibition assay data for Thioxacillin Potassium Salt against β-lactamases or Penicillin-Binding Proteins (PBPs) are available in the public domain.
In general, the inhibitory potency of β-lactam antibiotics is quantified using in vitro assays that determine key kinetic parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). asm.org These values provide a measure of how effectively an antibiotic can inhibit its target enzyme. For β-lactamase inhibitors, the IC₅₀ value indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%. asm.org
For PBPs, competition assays are often employed to determine the binding affinities of various β-lactam antibiotics. bohrium.com The IC₅₀ values in this context represent the concentration of the antibiotic that inhibits the binding of a labeled penicillin, such as Bocillin FL, by 50%. asm.org Studies on various β-lactams have shown a wide range of IC₅₀ values against different PBPs, indicating varying degrees of selectivity and potency. asm.orgasm.orgbiorxiv.org The second-order rate constant, k_inact/K_I, is also considered a more precise metric for covalent inhibitors like β-lactams as it is independent of time. biorxiv.orgnih.gov
Table 1: Representative IC₅₀ Values of Various β-Lactam Antibiotics against Penicillin-Binding Proteins (PBPs) in Different Bacterial Strains
| Antibiotic | Bacterial Strain | PBP Target | IC₅₀ (mg/L) |
| Doripenem | Klebsiella pneumoniae | PBP2 | <0.0075 |
| Meropenem | Klebsiella pneumoniae | PBP2 | <0.0075 |
| Cefoxitin | Neisseria gonorrhoeae | PBP3 | 0.01 |
| Ceftriaxone | Neisseria gonorrhoeae | PBP2 | 0.01 |
| Ertapenem | Neisseria gonorrhoeae | PBP3 | 0.01-0.03 |
| Aztreonam | Neisseria gonorrhoeae | PBP2 | 0.03-0.07 |
| Piperacillin | Pseudomonas aeruginosa | PBP3 | 2 |
This table presents generalized data for illustrative purposes and is based on findings from multiple sources. asm.orgasm.orgnih.gov The data is not specific to this compound.
There are no publicly available co-crystallography or cryo-EM structures of this compound in complex with any enzyme.
Structural biology techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) have been instrumental in elucidating the molecular basis of the interaction between β-lactam antibiotics and their target enzymes. nih.govnih.govresearchgate.net These studies have revealed that β-lactams act as suicide inhibitors by forming a covalent acyl-enzyme complex with a serine residue in the active site of PBPs and β-lactamases. nih.govoup.com
Crystal structures of various PBPs in complex with β-lactams, such as PBP2a from MRSA with ceftobiprole (B606590) and PBP3 from Staphylococcus epidermidis with cefotaxime, have provided detailed insights into the binding modes and the conformational changes that occur upon inhibition. fortunejournals.comresearchgate.net Similarly, cryo-EM has been employed to determine the structures of large enzyme complexes, including those involving β-lactamases. proteopedia.orgbiorxiv.org These structural studies are crucial for understanding the mechanisms of resistance and for the rational design of new, more effective antibiotics.
In Vitro Inhibition Assays (Cell-free systems only)
Molecular Mechanisms of Action (Non-Cellular/Cell-Based, excluding clinical aspects)
Specific data on the biochemical pathway perturbations caused by this compound is not available.
The primary molecular mechanism of action of β-lactam antibiotics is the disruption of bacterial cell wall synthesis. urology-textbook.comwikipedia.org The bacterial cell wall is composed of peptidoglycan, a polymer of alternating N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) residues cross-linked by short peptides. embopress.org This cross-linking step is catalyzed by PBPs. nih.gov
β-lactam antibiotics are structural analogs of the D-alanyl-D-alanine moiety of the peptidoglycan precursor. wikipedia.org This structural mimicry allows them to bind to the active site of PBPs, leading to the acylation of a catalytic serine residue. wikipedia.orglibretexts.org This covalent modification inactivates the enzyme, preventing the formation of peptidoglycan cross-links. The inhibition of cell wall synthesis ultimately leads to cell lysis and bacterial death. nih.gov The bactericidal effect can also involve the activation of autolytic enzyme systems within the bacteria. nih.gov
While the primary target of β-lactam antibiotics is the bacterial cell wall, some novel β-lactam compounds have been shown to induce apoptosis in mammalian cancer cells, suggesting potential applications beyond antibacterial therapy. nih.govnih.govimrpress.com Studies on certain N-thiolated β-lactams have demonstrated that these compounds can induce DNA damage, leading to the activation of the p38 mitogen-activated protein kinase (MAPK) pathway and subsequent apoptosis. nih.govwvu.edu This process involves the release of cytochrome c from the mitochondria and the activation of caspases. nih.gov
Furthermore, some research indicates that β-lactam antibiotics can modulate oxidative stress. In bacteria, treatment with β-lactams has been shown to increase the levels of reactive oxygen species (ROS), leading to oxidative damage to DNA and other cellular components. nih.govfrontiersin.orgnih.gov This increase in ROS can contribute to the bactericidal activity of the antibiotics. nih.govfrontiersin.org Conversely, in some non-bacterial contexts, certain β-lactams have been investigated for their potential to attenuate oxidative stress.
Table 2: Effects of Representative β-Lactam Antibiotics on Apoptosis and Oxidative Stress Markers
| Compound Class | Model System | Observed Effect | Reference |
| N-thiolated β-lactams | Human cancer cell lines | Induction of DNA damage and apoptosis | nih.govimrpress.com |
| N-methylthio β-lactam | Jurkat T cells | p38 MAPK activation, caspase activation | nih.govwvu.edu |
| Ampicillin, Ceftazidime | Escherichia coli | Increased reactive oxygen species (ROS) levels | nih.govfrontiersin.orgnih.gov |
This table presents generalized data for illustrative purposes and is based on findings from multiple sources. The data is not specific to this compound.
Biochemical Pathway Perturbations (e.g., cell wall synthesis in model organisms)
Binding Affinities and Molecular Docking Studies
No specific binding affinity data or molecular docking studies for this compound are publicly available.
Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a target protein. rsc.orgnih.gov Numerous docking studies have been performed on various β-lactam antibiotics to understand their interactions with PBPs and β-lactamases. rsc.orgnih.govresearchgate.netnih.gov These studies help in elucidating the structural basis of antibiotic efficacy and resistance.
The binding affinity of a β-lactam for its target PBP is a critical determinant of its antibacterial activity. nih.govnih.gov This affinity can be expressed by the dissociation constant (K_d) or the inhibitory constant (K_i). oup.com Molecular docking studies have shown that the binding affinity of cephalosporins and carbapenems to different PBPs can vary significantly, which correlates with their antibacterial spectrum. rsc.orgnih.gov For instance, ceftobiprole has been shown to bind efficiently to PBP2a, PBP2b, and PBP2x. rsc.orgnih.gov The binding energy, often calculated as a docking score, provides an estimation of the stability of the antibiotic-protein complex. researchgate.net
Computational Modeling of Ligand-Receptor Interactions
Computational modeling provides significant insights into the molecular interactions between a ligand, such as Thioxacillin, and its biological target. For beta-lactam antibiotics, the primary targets are Penicillin-Binding Proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. Molecular docking and molecular dynamics simulations are key computational techniques used to explore these ligand-receptor interactions at an atomic level. mdpi.comnih.gov
Molecular docking studies predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. frontiersin.org This process involves creating three-dimensional (3D) models of both the Thioxacillin molecule and the target PBP, such as PBP2a from Methicillin-Resistant Staphylococcus aureus (MRSA), a common focus for studying antibiotic resistance. mdpi.comfrontiersin.org The active site of the PBP, where the catalytic activity occurs, is defined as the binding region for the docking simulation.
Simulations can reveal the specific interactions that stabilize the ligand-receptor complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces. biorxiv.org For instance, the beta-lactam ring of Thioxacillin is expected to form a covalent bond with a key serine residue (e.g., Ser404 in PBP2a) in the active site, leading to the irreversible inhibition of the enzyme. nih.gov The binding energy, often expressed in kcal/mol, is a calculated value that estimates the strength of the interaction; a lower binding energy generally indicates a more stable and potent complex. nih.govbiotechnologia-journal.org
Molecular dynamics simulations can further elucidate the stability of the Thioxacillin-PBP complex over time, providing a more dynamic picture of the interaction and conformational changes in both the ligand and the protein. mdpi.combiorxiv.org
Table 1: Hypothetical Molecular Docking Results of Thioxacillin with PBP2a Active Site
This table illustrates the type of data generated from a molecular docking simulation. The binding energy indicates the predicted affinity, while the interacting residues are key amino acids within the protein's active site that form bonds with the ligand.
| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Thioxacillin | PBP2a (MRSA) | -8.2 | Ser404, Thr600 | Covalent, Hydrogen Bond |
| Thioxacillin | PBP2a (MRSA) | -8.2 | Met641, Gln599 | Hydrogen Bond |
| Thioxacillin | PBP2a (MRSA) | -8.2 | Tyr446 | Hydrophobic |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org The fundamental principle of QSAR is that variations in the structural or physicochemical properties of molecules in a series lead to different biological activities. This allows for the prediction of the activity of new, unsynthesized compounds. drugbank.com
In the context of Thioxacillin, a QSAR study would involve designing and synthesizing a library of Thioxacillin analogues with modifications to various parts of the molecule, such as the acyl side chain. The antibacterial activity of each analogue (e.g., Minimum Inhibitory Concentration, MIC) would be experimentally determined.
Next, a wide range of molecular descriptors for each analogue would be calculated. These descriptors quantify various aspects of the molecule's structure and properties, including:
Physicochemical descriptors: such as logP (lipophilicity), molecular weight, and molar refractivity.
Topological descriptors: which describe the atomic connectivity and shape of the molecule. nih.gov
Electronic descriptors: which relate to the distribution of electrons in the molecule.
Using statistical methods like Multiple Linear Regression (MLR), a mathematical model is developed that relates a selection of these descriptors to the observed biological activity. The predictive power and robustness of the QSAR model are evaluated using statistical parameters such as the coefficient of determination (r²) and the cross-validated coefficient of determination (q²). frontiersin.org A statistically significant QSAR model can then be used to predict the activity of novel Thioxacillin derivatives and guide the synthesis of more potent antibacterial agents. drugbank.com
Table 2: Illustrative QSAR Data for a Hypothetical Series of Thioxacillin Analogues
This table provides a representative example of a dataset used for QSAR analysis. It includes molecular descriptors for a series of compounds and their corresponding experimental and predicted biological activities.
| Compound | logP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Observed pMIC | Predicted pMIC |
| Analogue 1 | 2.1 | 435.5 | 110.4 | 5.8 | 5.7 |
| Analogue 2 | 2.5 | 449.6 | 110.4 | 6.2 | 6.1 |
| Analogue 3 | 1.9 | 469.5 | 119.6 | 5.5 | 5.6 |
| Analogue 4 | 2.8 | 483.6 | 110.4 | 6.7 | 6.8 |
| Analogue 5 | 3.1 | 497.6 | 110.4 | 7.1 | 7.0 |
*pMIC is the negative logarithm of the MIC value.
Degradation Pathways and Environmental Chemistry of Thioxacillin Potassium Salt
Hydrolytic Degradation Mechanisms and Kinetics
The hydrolysis of the β-lactam ring is a well-documented primary degradation pathway for penicillin-class antibiotics, a process significantly influenced by pH. mdpi.com For isoxazolyl penicillins like Oxacillin (B1211168), acidic or basic conditions can catalyze the opening of this critical ring structure, leading to the formation of penicilloic acids and other degradation products. It is plausible that Thioxacillin Potassium Salt would undergo a similar pH-dependent hydrolysis. However, specific kinetic studies detailing the rate of this degradation at various pH levels for this compound, and the precise identification of its resulting degradation products, are not available in the reviewed literature.
pH Dependence of Hydrolysis
While general principles suggest that the stability of the β-lactam ring in this compound would be lowest at acidic and alkaline pHs, specific data on its hydrolysis rate constants (k) across a range of pH values are not documented. Studies on Oxacillin have shown that its degradation is indeed pH-dependent, which is a characteristic feature of penicillins. nih.gov
Identification of Degradation Products
The primary hydrolytic degradation product of a penicillin is typically its corresponding penicilloic acid, formed by the cleavage of the β-lactam ring. For Thioxacillin, this would theoretically lead to the formation of a "thioxacilloic acid." However, without specific experimental data from techniques such as liquid chromatography-mass spectrometry (LC-MS) focused on the degradation of Thioxacillin, the exact structures of its hydrolytic products remain unconfirmed in the public domain. researchgate.netmdpi.com
Photolytic Degradation Studies
The degradation of antibiotics by sunlight is a significant environmental attenuation process. Studies on related compounds like Oxacillin have explored their photostability and identified photolytic degradation pathways. researchgate.net These investigations often involve exposure to simulated sunlight and analysis of the resulting transformation products.
Wavelength Dependence and Quantum Yields
The efficiency of photolytic degradation is dependent on the wavelength of light and is quantified by the quantum yield—a measure of the number of molecules transformed per photon absorbed. While quantum yields have been determined for various antibiotics to model their environmental persistence, unex.esacs.orgnih.gov no specific data for the wavelength dependence or quantum yields of this compound photolysis were found.
Product Analysis via Chromatography-Mass Spectrometry
Advanced analytical techniques, particularly liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), are essential for the separation and identification of complex mixtures of photolytic degradation products. mdpi.com While the photodegradation of Oxacillin has been shown to produce several by-products, researchgate.net a detailed analysis of the specific products arising from the photolysis of this compound is not available.
Biotic and Abiotic Transformation in Environmental Matrices (Model Systems)
The fate of antibiotics in the environment is also governed by biotic processes, such as microbial degradation, and abiotic transformations, which can involve reactions with minerals and other chemical species in soil and water.
Research has demonstrated that isoxazolyl penicillins can be degraded by certain fungi and bacteria. nih.govresearchgate.netfrontiersin.org For instance, the fungus Leptosphaerulina sp. has been shown to degrade Oxacillin, Cloxacillin (B1194729), and Dicloxacillin (B1670480). nih.govresearchgate.net It is conceivable that similar microorganisms could also transform Thioxacillin.
Abiotic transformation of Oxacillin has also been observed in studies using advanced oxidation processes, which can simulate natural abiotic degradation pathways. nih.govresearchgate.netresearchgate.net These studies have identified various transformation products resulting from the breakdown of the parent antibiotic. However, specific research on the biotic and abiotic transformation of this compound in controlled environmental model systems, and the identification of its unique transformation products, remains a gap in the scientific literature.
Microbial Degradation in Soil and Aquatic Environments
The breakdown of organic compounds by microorganisms is a critical pathway for their removal from the environment. nih.gov While specific studies on this compound are not publicly documented, the degradation of similar potassium salt compounds and antibiotics offers insight into potential pathways.
Microorganisms in soil and aquatic systems are capable of degrading a wide array of organic molecules, often using them as a source of nutrients. nih.gov For instance, the degradation of potassium sorbate, another potassium salt, is known to occur through microbial action, although the rate is influenced by factors like pH and the presence of other substances. researchgate.net The half-life of some potassium salts of fatty acids in soil can be less than a day due to rapid microbial breakdown. orst.edu
The process of microbial degradation can be influenced by the concentration of the substance. High concentrations of certain salts, such as potassium chloride, can have a biocidal effect, potentially inhibiting the microbial activity that would otherwise lead to degradation. scielo.br This suggests that the concentration of this compound in the environment could play a role in its own breakdown.
Potential Microbial Degradation Mechanisms:
Enzymatic Hydrolysis: Bacteria may produce enzymes that can break down the molecular structure of this compound. For related compounds, such as myo-inositol hexakisphosphate (IP6), microbes produce specific enzymes like phytase to initiate degradation. nih.gov
Cometabolism: The compound might be degraded by microbial enzymes that are produced for the breakdown of other substances, without the microorganism gaining any direct nutritional benefit.
Research on the artificial sweetener acesulfame-potassium (ACE-K) has shown that while initially considered resistant to biodegradation, some wastewater treatment plants have demonstrated an enhanced ability to degrade it over time, suggesting microbial adaptation. nih.gov
Sorption and Desorption Behavior in Environmental Solids
Sorption, the process by which a chemical binds to solid particles such as soil or sediment, and its reverse, desorption, are key factors in determining the mobility and bioavailability of a compound in the environment.
The extent of sorption is influenced by the chemical properties of the compound and the characteristics of the solid matrix, such as organic matter content and clay mineralogy. For potassium salts, the ionic nature of the compound will play a significant role in its interaction with charged surfaces of soil and sediment particles.
Studies on other chemical substances provide a general framework for understanding these processes. For example, research on polyacrylamide-based hydrogels containing lithium chloride has detailed their water sorption and desorption characteristics, which are crucial for their application in atmospheric water harvesting. mdpi.comnih.gov Similarly, the sorption and desorption of CO2 on potassium-promoted hydrotalcites have been studied extensively, showing that the process is dynamic and influenced by factors like temperature and the presence of other molecules like water. frontiersin.org
Factors Influencing Sorption and Desorption of this compound:
| Factor | Influence on Sorption/Desorption |
| Soil Organic Matter | High organic matter content generally increases sorption of organic compounds. |
| Clay Content | The type and amount of clay minerals can affect sorption due to their charged surfaces. |
| pH | Soil and water pH can influence the charge of both the compound and the solid surfaces, affecting binding. |
| Ionic Strength | The concentration of other ions in the solution can compete for binding sites. |
The interaction of eutectic LiCl-KCl salt with zeolites has been investigated for the purpose of immobilizing nuclear waste, demonstrating the strong potential for certain minerals to sorb and retain salts. inl.gov
Analytical Methodologies for Research and Quality Control of Thioxacillin Potassium Salt
Chromatographic Techniques for Purity Assessment and Quantification
Chromatography is a cornerstone for the analysis of Thioxacillin Potassium Salt, providing powerful tools for separating it from related substances and degradation products.
High-Performance Liquid Chromatography (HPLC) is a principal technique for the purity assessment and quantification of this compound. A common approach involves reverse-phase (RP) HPLC, which separates compounds based on their hydrophobicity. For instance, a stability-indicating RP-HPLC method can be developed to quantify potassium clavulanate, a structurally related β-lactamase inhibitor, in the presence of its degradation products. rjptonline.org Such a method might utilize a C18 column with a mobile phase consisting of a buffer and an organic modifier, like methanol (B129727) or acetonitrile. rjptonline.orgcsfarmacie.cz
Detection is a critical component of the HPLC system.
UV (Ultraviolet) and DAD (Diode Array Detector): These detectors are widely used for quantitative analysis. They measure the absorbance of the analyte at a specific wavelength. For compounds like this compound, a wavelength in the low UV region, such as 210 nm or 230 nm, is often selected for monitoring. rjptonline.orgresearchgate.net
MS (Mass Spectrometry): When coupled with HPLC (LC-MS), mass spectrometry provides highly specific detection and structural information about the analytes. nih.gov This is particularly valuable for identifying unknown impurities and confirming the identity of the main compound. nih.gov
A typical HPLC method for a related potassium salt, losartan (B1675146) potassium, utilized a C18 column with a mobile phase of acetonitrile, methanol, and a tetra-butyl ammonium (B1175870) hydrogen sulphate buffer, with detection at 210 nm. researchgate.net The retention times for the analytes were distinct, allowing for accurate quantification. researchgate.net
Table 1: Example HPLC Parameters for Analysis of a Potassium Salt
| Parameter | Condition | Source |
| Column | Hypersil ODS C18, 4.6×250 mm, 5 µm | researchgate.net |
| Mobile Phase | Acetonitrile:Methanol:10 mM TBAHS (30:30:40 v/v/v) | researchgate.net |
| Flow Rate | 1.0 ml/min | researchgate.net |
| Detection | 210 nm | researchgate.net |
| Retention Time | 4.7 min | researchgate.net |
While HPLC is suitable for non-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for identifying and quantifying volatile degradants or residual solvents that may be present in this compound. The method of standard additions (MoSA) can be employed with GC-MS to quantify volatile impurities in complex matrices. chromatographyonline.com However, traditional GC-MS methods can be time-consuming. chromatographyonline.com Alternative techniques like Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) offer a faster analysis time for volatile compounds. chromatographyonline.com
High-Performance Liquid Chromatography (HPLC) with Various Detectors (UV, DAD, MS)
Capillary Electrophoresis (CE) and Related Separations
Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC. sciex.com It is particularly useful for the analysis of ions and charged molecules. sciex.com A key application for this compound would be the determination of the potassium counter-ion level. nih.gov CE methods for this purpose are known for their simplicity, speed, and accuracy. nih.gov
The separation in CE is driven by the application of a high voltage across a narrow-bore capillary filled with a buffer solution. sciex.com For the analysis of potassium ions, a buffer system such as imidazole (B134444) at a low pH can be used, with indirect UV detection. nih.gov The presence of salts in the sample can affect the separation, so sample dilution may be necessary to achieve optimal results. pan.olsztyn.pl
Table 2: Example Capillary Electrophoresis Parameters for Potassium Ion Determination
| Parameter | Condition | Source |
| Capillary | Poly(vinyl alcohol)-coated, 50 µm i.d., 64.5 cm total length | nih.gov |
| Buffer | 20 mmol L⁻¹ imidazole (pH 2.8) with 0.5 mmol L⁻¹ oxalic acid and 5% methanol | nih.gov |
| Applied Voltage | 30 kV | nih.gov |
| Detection | Indirect at 214 nm | nih.gov |
| Internal Standard | Cadmium | nih.gov |
Spectrophotometric Assays for Concentration Determination
UV-Visible spectrophotometry provides a simple and cost-effective method for determining the concentration of this compound in a solution. This technique is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.
For instance, a spectrophotometric method for the determination of diclofenac (B195802) potassium involves a reaction with a chromogenic agent to produce a colored complex that can be measured in the visible region. redalyc.org A similar principle could be applied to this compound, potentially after a specific chemical reaction to enhance its visibility. Another approach involves the direct measurement of the UV absorbance of the compound at its λmax (wavelength of maximum absorbance). For the quantification of potassium, methods based on its precipitation with sodium cobaltinitrite and subsequent measurement of the resulting colored complex have been developed. researchgate.net
Impurity Profiling and Characterization
A critical aspect of quality control is the identification and characterization of impurities in the drug substance.
Impurity profiling involves the detection, identification, and quantification of each impurity present in the this compound. HPLC, particularly with DAD and MS detectors, is the primary tool for this purpose. csfarmacie.cznih.gov The DAD provides spectral information that can help in the preliminary identification of impurities, while MS provides definitive structural information. nih.gov
For example, in the analysis of potassium clavulanate, a stability-indicating HPLC method was able to resolve the active ingredient from its degradation products formed under stress conditions like hydrolysis. rjptonline.org The identification of these related substances is crucial for understanding the degradation pathways of the drug and for setting appropriate specifications for its purity. The use of reference standards for known impurities is essential for their accurate quantification. usp.org
Quantitative Analysis of Impurities in Research Samples
The quantitative analysis of impurities in research samples of this compound is a critical step in the drug development process to ensure the quality, safety, and efficacy of the active pharmaceutical ingredient (API). scirp.org The objective is to detect, identify, and accurately measure the levels of various impurities, which may include starting materials, intermediates, by-products, and degradation products. ijrti.org Modern analytical chemistry provides a suite of powerful techniques capable of separating and quantifying these impurities, even at trace levels. scirp.org
High-Performance Liquid Chromatography (HPLC) stands as the most prominent and widely used technique for the quantitative analysis of impurities in pharmaceutical substances. scirp.org Its application is central to impurity profiling due to its high resolution, sensitivity, and reproducibility. helixchrom.com For complex research samples, where impurities may be present in a complex matrix, the development of a stability-indicating HPLC method is paramount. Such methods are designed to separate the API from all potential impurities and degradation products.
The development of these analytical methods involves a systematic approach. A typical strategy utilizes a reversed-phase HPLC column, such as a C18 column, which separates compounds based on their hydrophobicity. brieflands.com The mobile phase composition, flow rate, column temperature, and detector wavelength are meticulously optimized to achieve the best possible separation between this compound and its related substances. brieflands.com
For quantitative purposes, the method must be validated according to established guidelines. This involves demonstrating its specificity, linearity, range, accuracy, precision, and robustness. The limit of detection (LOD) and limit of quantitation (LOQ) are also determined to define the lower limits of the method's capabilities.
In research settings, hyphenated techniques are invaluable for both quantification and structural elucidation of unknown impurities. researchgate.net Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool that combines the separation capabilities of HPLC with the mass-analyzing capabilities of mass spectrometry. researchgate.net This allows for the determination of the mass-to-charge ratio of an impurity, providing crucial information for its identification.
The following data tables represent typical findings from the quantitative analysis of impurities in a research sample of a penicillin-class antibiotic, illustrating the type of data generated during method validation and sample analysis.
Table 1: Illustrative HPLC Method Parameters for Impurity Analysis
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient mixture of Acetonitrile and Phosphate Buffer (pH 6.5) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm |
| Injection Volume | 20 µL |
Table 2: Example Validation Data for Quantitative Impurity Analysis
This table shows representative validation characteristics for a method used to quantify two potential impurities.
| Parameter | Impurity A | Impurity B |
| Linearity (r²) | 0.9995 | 0.9992 |
| Range (% of test conc.) | 0.05% - 0.5% | 0.05% - 0.5% |
| LOD (% of test conc.) | 0.01% | 0.015% |
| LOQ (% of test conc.) | 0.03% | 0.045% |
| Accuracy (Recovery %) | 98.5% - 101.2% | 99.0% - 101.5% |
| Precision (RSD %) | < 2.0% | < 2.5% |
Table 3: Research Sample Analysis Results
This table presents hypothetical quantitative results for impurities found in a research batch of this compound.
| Impurity | Retention Time (min) | Amount Detected (%) | Limit (%) |
| Impurity A (Starting Material) | 4.5 | 0.08 | ≤ 0.15 |
| Impurity B (Degradation Product) | 7.2 | 0.11 | ≤ 0.20 |
| Unknown Impurity 1 | 9.8 | 0.04 | Not Applicable |
| Total Impurities | - | 0.23 | ≤ 1.0 |
These research findings are fundamental for process chemists to optimize reaction conditions to minimize the formation of by-products and for formulation scientists to understand the stability profile of the drug substance. The rigorous quantitative analysis of impurities ensures that only high-purity this compound proceeds to further stages of development.
Computational and Theoretical Studies on Thioxacillin Potassium Salt
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governing its stability, reactivity, and interactions. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model the electronic distribution within a molecule. For penicillin analogs, these calculations are crucial for elucidating the reactivity of the characteristic β-lactam ring, a key structural motif for their antibacterial action.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy, shape, and distribution of these orbitals provide insight into the molecule's nucleophilic and electrophilic nature.
In studies of penicillin analogs like oxacillin (B1211168), carbenicillin (B1668345), and ampicillin, FMO analysis reveals consistent patterns. The HOMO is typically localized on the thiazolidine (B150603) ring, particularly the sulfur atom, as well as the β-lactam ring and adjacent carbonyl and amide groups. This indicates that these are the regions most susceptible to electrophilic attack. Conversely, the LUMO is generally distributed over the β-lactam ring and the side-chain carbonyl group, highlighting these as the most probable sites for nucleophilic attack. This distribution is critical for the acylation of penicillin-binding proteins (PBPs), the primary mechanism of action for β-lactam antibiotics.
For Thioxacillin, it can be inferred that the HOMO would also be concentrated on the sulfur-containing ring and the β-lactam system. The LUMO's position on the β-lactam ring renders it susceptible to nucleophilic attack by the serine residue in the active site of PBPs. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity.
Table 1: Inferred Frontier Molecular Orbital Characteristics for Thioxacillin
| Molecular Orbital | Inferred Location of Electron Density | Implication for Reactivity |
|---|---|---|
| HOMO | Thiazolidine-like ring (especially the sulfur atom), β-lactam ring, amide group | Site for electrophilic attack |
| LUMO | β-lactam ring, side-chain carbonyl group | Site for nucleophilic attack |
| HOMO-LUMO Gap | Relatively small (inferred from analogs) | High chemical reactivity of the β-lactam ring |
This table is based on data extrapolated from studies on analogous penicillin structures.
Electrostatic potential (ESP) maps provide a visual representation of the charge distribution on the surface of a molecule. These maps are invaluable for predicting non-covalent interactions, hydrogen bonding, and the sites of electrophilic and nucleophilic attack. In an ESP map, regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are attractive to nucleophiles.
For various penicillin derivatives, ESP maps consistently show the most electronegative regions concentrated around the oxygen atoms of the carbonyl groups and the carboxylate moiety. The area around the hydrogen atoms of the amide and methyl groups, as well as parts of the β-lactam ring, typically exhibit a positive electrostatic potential. This distribution is crucial for the initial binding of the antibiotic to the active site of PBPs through hydrogen bonding and other electrostatic interactions before the covalent acylation step occurs. A study on penamecillin, a penicillin derivative, highlighted significant differences in the experimental electrostatic potentials between the active drug and its inactive sulfoxide (B87167) metabolite, underscoring the importance of the electrostatic profile for biological activity. nih.gov
For Thioxacillin Potassium Salt, the ESP map would be expected to show a strong negative potential around the carbonyl oxygens and the carboxylate group (in its dissociated, salt form). This would facilitate its recognition and binding within the active site of target proteins. The potassium ion would be associated with the negatively charged carboxylate group.
Frontier Molecular Orbitals (FMO) Analysis
Molecular Dynamics Simulations for Solution Behavior and Conformational Dynamics
Molecular dynamics (MD) simulations offer a computational microscope to observe the movement and conformational changes of molecules over time. These simulations are particularly useful for understanding how a molecule like this compound behaves in an aqueous environment and how it interacts with biological macromolecules.
A study on the conformational properties of benzylpenicillin using both quantum chemical calculations and MD simulations revealed that in the gas phase, a conformer with an axially oriented carboxylate group on the thiazolidine ring is more stable. acs.org However, in aqueous solution, the simulation predicted a mixture of axial and equatorial conformers, which was in agreement with experimental NMR data. acs.org This highlights the significant influence of the solvent on the conformational preferences of the penicillin core. The simulations also shed light on the frequency of ring-puckering motions and the correlation between the side chain and ring motions. acs.org
More specifically for the isoxazolyl penicillin class to which Thioxacillin belongs, MD simulations have been used to study their binding to β-lactamase enzymes. researchgate.net These simulations show that even small differences in the side chain, such as the addition of chlorine atoms in cloxacillin (B1194729) and dicloxacillin (B1670480) compared to oxacillin, can lead to marked differences in their binding modes and interactions within the enzyme's active site. researchgate.net
For this compound in solution, MD simulations would likely reveal a dynamic equilibrium of different puckered conformations of the sulfur-containing ring. The simulations would also characterize the hydration shell around the molecule and the conformational flexibility of the isoxazolylphenyl side chain. This flexibility and the preferred conformations in solution are critical for its ability to adopt the correct orientation for binding to a target protein.
Prediction of Spectroscopic Properties
Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectra. These predictions are valuable for identifying unknown compounds, interpreting experimental spectra, and understanding the relationship between structure and spectral features.
DFT is a common method for predicting NMR chemical shifts. While direct predictions for Thioxacillin are unavailable, studies on other small molecules and even the potassium salt of penicillin G have shown that machine learning models trained on large experimental datasets can predict 1H NMR chemical shifts with high accuracy (mean absolute error <0.10 ppm). mdpi.comacs.org For 13C NMR, DFT calculations combined with empirically derived scaling corrections can also provide accurate predictions. researchgate.net Such computational approaches could be applied to Thioxacillin to generate a predicted NMR spectrum, which would be an invaluable tool for its characterization and quality control.
Similarly, vibrational frequencies from IR and Raman spectroscopy can be calculated using DFT. For instance, the Raman spectra of oxacillin and carbenicillin have been calculated and used to assign their normal vibrational modes. mdpi.com These calculations would help in identifying the characteristic vibrational bands of the β-lactam ring, the isoxazole (B147169) ring, and other functional groups within the Thioxacillin molecule.
Table 2: Inferred Computable Spectroscopic Data for Thioxacillin
| Spectroscopy Type | Computational Method | Predicted Information |
|---|---|---|
| ¹H and ¹³C NMR | DFT, Machine Learning | Chemical shifts and coupling constants for structural elucidation. |
| IR/Raman | DFT | Vibrational frequencies corresponding to functional groups (e.g., β-lactam C=O stretch). |
This table outlines the types of spectroscopic data that can be predicted for Thioxacillin based on established computational methodologies for similar compounds.
In Silico Screening for Novel Interactions (e.g., with non-prohibited biological targets)
In silico screening, particularly molecular docking, is a powerful technique to predict the binding of a ligand to a protein target. While the primary targets of penicillins are PBPs, computational methods can be used to explore potential interactions with other proteins, which could lead to the discovery of new therapeutic applications or the understanding of off-target effects.
One important "non-prohibited" target for many drugs is human serum albumin (HSA), which is responsible for the transport of many molecules in the bloodstream. Molecular docking studies have been performed to investigate the interaction of penicillin G with HSA, identifying favorable binding sites within the protein. karazin.ua Similar studies with isoxazolyl penicillins have also been conducted to understand their binding mechanisms with serum albumin. researchgate.net For Thioxacillin, docking simulations could predict its binding affinity and preferred binding site on HSA, providing insights into its pharmacokinetic properties.
Another area of interest is the interaction with bacterial enzymes other than PBPs, such as β-lactamases, which are responsible for antibiotic resistance. Docking and MD simulation studies have been extensively used to understand how penicillins and other β-lactams bind to these enzymes. researchgate.net Furthermore, in silico screening has been employed to identify novel non-β-lactam inhibitors of PBPs by screening large compound libraries. acs.org This same approach could be reversed to screen Thioxacillin against a panel of diverse biological targets to identify potential new interactions. For instance, a library of compounds could be screened against proteins involved in other bacterial pathways or even human proteins to identify potential off-target interactions or repurposing opportunities.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Penicillin G |
| Oxacillin |
| Cloxacillin |
| Dicloxacillin |
| Carbenicillin |
| Ampicillin |
| Penamecillin |
| Benzylpenicillin |
Future Research Directions and Unexplored Avenues for Thioxacillin Potassium Salt
Exploration of Novel Synthetic Routes and Derivatization Strategies
The synthesis of Thioxacillin potassium salt is not widely documented, presenting a significant opportunity for chemical innovation. Future research could focus on developing efficient and stereoselective synthetic pathways. Drawing inspiration from the synthesis of related compounds, potential strategies could involve the reaction of a suitable thioxacillin precursor with a potassium salt under controlled conditions. researchgate.net Derivatization, the process of chemically modifying a molecule to alter its properties, is another key area for exploration. By introducing different functional groups to the thioxacillin core, a library of new compounds with potentially enhanced stability, or novel biological activities could be created.
Table 1: Potential Synthetic Strategies and Derivatization Approaches
| Strategy | Description | Potential Outcome |
| Novel Synthesis | Development of a multi-step synthesis from readily available starting materials. | Increased yield, purity, and accessibility for research. |
| Enzymatic Synthesis | Utilization of enzymes to catalyze key steps in the synthetic route. | Greener and more selective synthesis. |
| Derivatization | Modification of the side chain or other functional groups of the thioxacillin molecule. | Altered pharmacokinetic properties or expanded spectrum of activity. |
Deeper Mechanistic Insights into Biochemical Interactions using Advanced Biophysical Techniques
Understanding how this compound interacts with its biological targets at a molecular level is crucial. Advanced biophysical techniques can provide unprecedented insights into these interactions. Techniques such as X-ray crystallography and cryo-electron microscopy could be employed to determine the three-dimensional structure of this compound bound to its target proteins, likely penicillin-binding proteins (PBPs). Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) could elucidate the conformational changes that occur upon binding.
Table 2: Advanced Biophysical Techniques for Mechanistic Studies
| Technique | Information Gained |
| X-ray Crystallography | High-resolution 3D structure of the drug-target complex. |
| Cryo-Electron Microscopy | Structure of large and flexible protein complexes. |
| NMR Spectroscopy | Dynamics and conformational changes of the drug and target in solution. |
| Surface Plasmon Resonance | Real-time kinetics of binding and dissociation. |
Long-Term Environmental Fate Modeling and Monitoring in Controlled Systems
The potential environmental impact of any new chemical compound is a critical consideration. For this compound, its long-term environmental fate remains unknown. Future research should involve the development and application of environmental fate models to predict its persistence, degradation, and transport in various environmental compartments such as soil and water. frontiersin.orgresearchgate.netmdpi.com These models, which are mathematical representations of physical, chemical, and biological processes, can help to anticipate potential environmental concentrations. mdpi.com Controlled laboratory studies, or microcosms, that simulate natural environments would be essential to validate these models and to study the biodegradation pathways of the compound.
Key parameters to investigate would include the rate of hydrolysis of the beta-lactam ring, susceptibility to microbial degradation, and potential for sorption to soil particles. The development of such models is a complex process but is crucial for a comprehensive environmental risk assessment. frontiersin.org
Application in Materials Science (e.g., polymer incorporation, surface modification)
The unique chemical structure of this compound may lend itself to applications in materials science. One avenue of exploration is the incorporation of the compound into polymers to create materials with novel properties. For instance, its integration into biomedical polymers could lead to the development of antimicrobial surfaces for medical devices or food packaging. Furthermore, the functional groups present in the molecule could be used for the surface modification of materials, imparting specific functionalities. The use of potassium salts in modifying material surfaces has been shown to improve the performance of devices like perovskite solar cells, suggesting a potential, albeit distant, parallel for exploring the properties of this compound in advanced materials. rsc.org
Development of Novel Analytical Probes or Sensors for this compound Detection
To study the pharmacokinetics, environmental presence, or any other aspect of this compound, sensitive and selective analytical methods are required. A significant area of future research will be the development of novel analytical probes or sensors for its detection. researchgate.net This could involve the design of fluorescent probes that exhibit a change in their optical properties upon binding to the molecule. researchgate.net Another approach could be the development of electrochemical sensors, where the interaction of this compound with a modified electrode surface generates a measurable electrical signal. The creation of such detection methods would be a foundational step for many other areas of research into this compound.
Table 3: Potential Analytical Detection Methods
| Method | Principle | Potential Advantage |
| Fluorescent Probes | A molecule that changes its fluorescence properties upon binding to the target. | High sensitivity and potential for imaging applications. researchgate.net |
| Electrochemical Sensors | An electrode that generates a signal in the presence of the target analyte. | Portability and potential for real-time monitoring. |
| Chromatographic Methods | Separation of the analyte from a mixture followed by detection (e.g., HPLC-MS). | High specificity and quantification capabilities. |
Q & A
Basic Research Questions
Q. What are the standard laboratory protocols for synthesizing Thioxacillin Potassium Salt, and how can purity be verified?
- Methodology :
- Synthesis : Begin with the β-lactam core structure of Oxacillin. Introduce the thioxo group via nucleophilic substitution under controlled pH (7.0–8.5) to preserve β-lactam integrity. Potassium salt formation is achieved by reacting the free acid with potassium hydroxide in anhydrous ethanol .
- Purification : Use recrystallization (ethanol/water solvent system) to remove impurities, leveraging solubility differences ( ).
- Characterization : Validate structure via -NMR (amide proton at δ 8.1–8.3 ppm, β-lactam protons at δ 5.2–5.5 ppm) and FT-IR (C=O stretch at 1770 cm). Assess purity via HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) with ≥98% purity threshold .
Q. How does the potassium salt form influence Thioxacillin’s solubility and stability compared to other salt forms?
- Methodology :
- Solubility : Conduct pH-dependent solubility assays (pH 3–9) using USP phosphate buffers. Measure saturation points gravimetrically.
- Stability : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products (e.g., β-lactam ring hydrolysis). Compare with sodium or calcium salts to assess cation effects on hygroscopicity and thermal stability .
Q. What in vitro assays are recommended for evaluating Thioxacillin’s antimicrobial efficacy?
- Methodology :
- MIC Determination : Use broth microdilution (CLSI guidelines) against methicillin-resistant Staphylococcus aureus (MRSA). Include positive (vancomycin) and negative (vehicle) controls.
- Time-Kill Curves : Assess bactericidal activity at 2× MIC over 24 hours, with sampling intervals (0, 4, 8, 24 hrs) plated on Mueller-Hinton agar .
Advanced Research Questions
Q. How can factorial design optimize this compound synthesis yield while minimizing byproducts?
- Methodology :
- Experimental Design : Use a 2 factorial matrix varying temperature (25°C vs. 40°C), reaction time (4 vs. 8 hrs), and molar ratio (1:1 vs. 1:1.2 Oxacillin:KOH).
- Response Analysis : Quantify yield via HPLC and byproducts (e.g., dimerization products) via LC-MS. Apply ANOVA to identify significant factors (e.g., temperature impacts β-lactam stability, p < 0.05) .
Q. How should researchers resolve contradictions in reported MIC values across studies?
- Methodology :
- Bias Assessment : Audit trial designs for allocation concealment, blinding, and exclusion criteria (e.g., underpowered studies exaggerate efficacy by 30–41% if randomization is inadequately reported) .
- Meta-Analysis : Aggregate data from ≥10 studies (PRISMA guidelines), stratifying by bacterial strain (e.g., MRSA vs. MSSA) and methodology (e.g., broth vs. agar dilution). Use random-effects models to quantify heterogeneity (I statistic) .
Q. What advanced spectroscopic techniques can elucidate Thioxacillin’s degradation pathways under oxidative stress?
- Methodology :
- Stress Testing : Expose Thioxacillin to 3% HO at 40°C for 72 hrs.
- Degradant Profiling : Use LC-QTOF-MS to identify oxidation products (e.g., sulfoxide derivatives at m/z 435.1). Confirm via -NMR (C-S bond oxidation shifts from δ 42 to δ 55 ppm) .
Q. How does this compound’s pharmacokinetic profile compare to its sodium salt in preclinical models?
- Methodology :
- In Vivo Study : Administer equimolar doses (50 mg/kg) to Sprague-Dawley rats (n=8/group). Collect plasma samples over 24 hrs.
- PK Analysis : Quantify plasma concentrations via LC-MS/MS. Calculate AUC, C, and t. Compare bioavailability using non-compartmental modeling .
Data Presentation Guidelines
- Tables : Include synthesis yields under factorial conditions (e.g., Temperature × Time interactions).
- Figures : Plot pH-solubility profiles or degradation kinetics with 95% confidence intervals.
- Statistical Reporting : Specify tests (e.g., Student’s t-test, ANOVA) and software (e.g., GraphPad Prism 10.0) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
